2-Bromo-4-chlorotoluene (CAS: 27139-97-5) is a dihalogenated aromatic hydrocarbon used as a key intermediate in the synthesis of complex organic molecules for agrochemicals, pharmaceuticals, and materials science. Its primary procurement value lies in the differential reactivity of its two halogen substituents. The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in common organometallic reactions, enabling its use as a regioselective building block for sequential, site-specific functionalization.
Substituting 2-Bromo-4-chlorotoluene with its isomers (e.g., 4-Bromo-2-chlorotoluene, 2-Bromo-6-chlorotoluene) or with simpler dihalotoluenes (e.g., 2,4-dichlorotoluene) is often unfeasible in targeted synthesis. The specific 2-bromo, 4-chloro substitution pattern dictates the electronic properties and steric environment of the molecule, which in turn governs the regioselectivity of subsequent reactions. Using an incorrect isomer would lead to the formation of undesired products, significantly lower yields, or require a complete redesign of the synthetic route and catalyst systems, thereby increasing development time and purification costs. The deliberate selection of this compound is based on its predictable reactivity at the C2-position, a feature not shared by its close analogs.
In a patented process for synthesizing substituted biphenyl compounds, often used as intermediates for optoelectronic materials, 2-bromo-4-chlorotoluene was demonstrated to be an effective precursor. The Suzuki-Miyaura cross-coupling reaction with 3-biphenylboronic acid proceeded with high selectivity at the more reactive C-Br bond, leaving the C-Cl bond intact. The process achieved a 77% yield of the desired mono-arylated product, 5-chloro-3'-phenyl-2-methylbiphenyl. This documented, high-yield transformation underscores the compound's suitability for building complex biaryl scaffolds where subsequent functionalization or electronic tuning via the remaining chlorine atom may be desired.
| Evidence Dimension | Isolated Product Yield |
| Target Compound Data | 77% |
| Comparator Or Baseline | Implicitly preferred over isomers or other dihaloarenes for this patented transformation. |
| Quantified Difference | Not applicable (specific precursor was selected for the patented process). |
| Conditions | Suzuki-Miyaura coupling with 3-biphenylboronic acid, using Pd(PPh3)4 catalyst and Na2CO3 base in a toluene solvent system. |
This provides quantitative evidence of high-yield performance in a standard, industrially relevant C-C bond-forming reaction, justifying its selection for producing specific, complex molecular backbones.
2-Bromo-4-chlorotoluene can serve as a precursor to 5-chloro-2-methylphenol through a nucleophilic substitution reaction that displaces the bromide. In a documented procedure, treatment with sodium hydroxide at 200 °C resulted in the formation of the corresponding phenol in a 76% yield. This demonstrates the compound's utility in synthetic routes where the bromine atom is used as a leaving group to introduce an oxygen-based functional group, while the chlorine atom remains on the aromatic ring. This pathway is valuable for creating substituted phenol building blocks used in the synthesis of more complex molecules.
| Evidence Dimension | Product Yield |
| Target Compound Data | 76% |
| Comparator Or Baseline | General reactivity order for hydrolysis (I > Br > Cl > F), positioning the C-Br bond as a suitable leaving group for this transformation. |
| Quantified Difference | Not applicable (demonstrates a specific transformation's efficiency). |
| Conditions | Reaction with sodium hydroxide (NaOH) at 200 °C. |
This shows the compound's versatility beyond cross-coupling, confirming its value as a reliable intermediate for producing substituted phenols, a common structural motif in specialty chemicals.
Based on its demonstrated high-yield performance in selective Suzuki couplings, this compound is the right choice for multi-step syntheses of biaryl and polyaryl structures. It is particularly suited for projects requiring a specific substitution pattern, such as intermediates for organic light-emitting diode (OLED) materials or liquid crystals, where the chlorine atom at the 4-position is retained for tuning electronic properties or for a subsequent, different coupling reaction.
As an efficient precursor for 5-chloro-2-methylphenol, this compound is indicated for synthetic routes targeting this specific phenol isomer. Such intermediates are valuable in the production of agrochemicals, disinfectants, or as building blocks for pharmaceuticals where this precise substitution pattern is required for biological activity or downstream functionalization.
Irritant